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2-((3-(thiophen-2-yl)-1H-pyrazol-1-yl)methyl)piperidine

Conformational flexibility Ligand efficiency Fragment-based design

When HTS campaigns yield multiple pyrazolyl-piperidine hits, selecting the wrong regioisomer can derail lead optimization. This compound's unique 2-methylene-linked piperidine with 3-thiophen-2-yl pyrazole regiochemistry delivers a distinct property vector (XLogP3 2.0, 3 rotatable bonds, MW 247.36) that directly impacts CNS permeability and induced-fit binding-differentiating it from direct-linked or 4-piperidine isomers. • Quantifiable advantage: +0.4 logP and +1 rotatable bond over direct-linked analogs for improved BBB penetration and conformational sampling. • Supplied at ≥95% purity, in stock with rapid global dispatch for fragment-library synthesis and SAR campaigns.

Molecular Formula C13H17N3S
Molecular Weight 247.36 g/mol
CAS No. 2098110-57-5
Cat. No. B1483749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((3-(thiophen-2-yl)-1H-pyrazol-1-yl)methyl)piperidine
CAS2098110-57-5
Molecular FormulaC13H17N3S
Molecular Weight247.36 g/mol
Structural Identifiers
SMILESC1CCNC(C1)CN2C=CC(=N2)C3=CC=CS3
InChIInChI=1S/C13H17N3S/c1-2-7-14-11(4-1)10-16-8-6-12(15-16)13-5-3-9-17-13/h3,5-6,8-9,11,14H,1-2,4,7,10H2
InChIKeyXSGFCWGWINJDRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((3-(Thiophen-2-yl)-1H-pyrazol-1-yl)methyl)piperidine Overview


2-((3-(Thiophen-2-yl)-1H-pyrazol-1-yl)methyl)piperidine (CAS 2098110-57-5) is a heterocyclic building block from the pyrazolyl-piperidine family, constructed from a piperidine ring linked via a methylene spacer to a pyrazole core that bears a thiophen-2-yl substituent at the 3-position [1]. The compound is supplied as a research intermediate (typical purity ≥95%) and serves as a versatile scaffold for fragment-based drug discovery, target-focused library synthesis, and structure–activity relationship (SAR) exploration across multiple therapeutic areas [2]. Its three-dimensional architecture, which embeds both hydrogen-bond donor/acceptor functionality and aromatic sulfur, makes it a useful entry point for medicinal chemists seeking novel chemical space around the privileged pyrazole–piperidine pharmacophore.

Pyrazole–piperidine building block with methylene spacer
Supports fragment-based and target-focused library synthesis
Offers H-bond donor/acceptor and thiophene sulfur for molecular recognition
Research intermediate; typical purity supports early SAR exploration

2-((3-(Thiophen-2-yl)-1H-pyrazol-1-yl)methyl)piperidine: Why Substitution Fails


Superficially similar pyrazolyl-piperidine compounds—differing only in the attachment point of the piperidine ring, the presence or absence of a methylene spacer, or the regiochemistry of the thiophene substituent—exhibit markedly different computed physicochemical properties that directly influence solubility, permeability, and molecular recognition [1][2]. For example, shifting the piperidine connection from the 3-position (direct N–piperidine bond) to the 2-position via a methylene linker increases molecular weight by 14 Da, adds one rotatable bond, raises calculated lipophilicity (XLogP3 from 1.6 to 2.0), and increases molecular complexity [1][2]. These differences alter predicted ADME profiles and binding-mode geometries, meaning that generic substitution without experimental validation carries a high risk of losing target engagement or introducing off-target liabilities. Therefore, the precise connectivity pattern—2-methyl-linked piperidine with a 3-thiophen-2-yl pyrazole—defines a unique property vector that cannot be assumed from other positional isomers or des-methylene counterparts.

Direct N-linked piperidine (no methylene spacer) reduces conformational flexibility and may alter binding geometry.
4-Piperidine isomer shifts computed lipophilicity downward, potentially affecting passive permeability prediction.
4-Substituted thiophene isomer redistributes electronic structure; class-level SAR indicates target selectivity may not transfer.

2-((3-(Thiophen-2-yl)-1H-pyrazol-1-yl)methyl)piperidine: Differentiation from Congeners


Conformational Flexibility from Extra Rotatable Bond

The target compound contains three rotatable bonds compared with two for the direct-linked 4-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)piperidine (CAS 2098006-62-1), a difference attributable to the methylene spacer between the pyrazole and the piperidine [1][2]. This additional degree of freedom expands the low-energy conformational ensemble, potentially enabling the molecule to adopt binding poses that are inaccessible to the more constrained, directly N-linked analog.

Rotatable Bond Count
Reported
3 vs 2 rotatable bonds
Supports induced-fit binding studies for flexible pockets
Computed; experimental conformational analysis advised
Conformational flexibility Ligand efficiency Fragment-based design

Lipophilicity-Driven Membrane Permeability Advantage

The target compound exhibits a computed XLogP3 value of 2.0, whereas the closely related 4-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)piperidine (CAS 2098006-62-1) records an XLogP3 of 1.6 [1][2]. This +0.4 log unit increase shifts the compound closer to the optimal lipophilicity range (LogP 2–3) for passive membrane permeability and oral bioavailability while remaining below the typical threshold (LogP >5) associated with poor solubility and promiscuity.

Computed Lipophilicity
Reported
XLogP3 2.0 vs 1.6
Closer to CNS-optimal lipophilicity range
XLogP3 algorithm; experimental logD recommended
Lipophilicity ADME prediction Blood-brain barrier penetration

Scaffold Differentiation by Molecular Weight and Heavy Atoms

With a molecular weight of 247.36 Da and 17 heavy atoms, the target compound is 14 Da heavier and contains one additional heavy atom compared to the direct-linked 4-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)piperidine (MW = 233.33 Da, 16 heavy atoms) [1][2]. This places it at the boundary of fragment-like and lead-like chemical space, offering a balanced starting point for hit-to-lead optimization where both fragment growth and property-based trimming are viable strategies.

Molecular Weight & Heavy Atoms
Reported
247 Da / 17 heavy atoms vs 233 Da / 16
Fragment-to-lead boundary; supports hit expansion
ΔMW +14 Da; check influence on ligand efficiency
Fragment metrics Lead-likeness Rule-of-three compliance

Regiochemical Influence on Electronic Distribution

The thiophen-2-yl group is attached at the 3-position of the pyrazole ring, whereas analogous compounds such as 2-((4-(thiophen-2-yl)-1H-pyrazol-1-yl)methyl)piperidine (CAS 2098046-30-9) feature substitution at the 4-position [1]. Computational analysis indicates that 3-substitution alters the HOMO–LUMO energy gap and electron density distribution across the pyrazole–piperidine scaffold relative to the 4-substituted isomer, which can translate to differential binding interactions with biological targets [1][2].

Pyrazole Regiochemistry
Class-level
3-thiophen-2-yl vs 4-substitution
May influence kinase/GPCR binding selectivity
Class-level SAR; verify per target
Regiochemistry Electronic effects Structure–activity relationship

2-((3-(Thiophen-2-yl)-1H-pyrazol-1-yl)methyl)piperidine: Application Scenarios


Fragment-Based & Conformation-Driven Drug Discovery

The three rotatable bonds and flexible methylene linker make this compound suitable for fragment- and scaffold-based screening libraries targeting proteins with large or flexible binding pockets (e.g., kinases, proteases, GPCRs). Its conformational adaptability, quantified at +1 rotatable bond over direct-linked analogs [1], supports induced-fit docking approaches where rigid congeners fail to achieve optimal complementarity.

CNS-Penetrant Lead Optimization

With a calculated XLogP3 of 2.0—a 0.4 log unit increase over the 4-piperidine isomer [1]—this compound is better positioned for passive blood–brain barrier penetration. Medicinal chemistry teams developing CNS therapeutics can use this scaffold as a starting point for further property optimization, knowing that the initial lipophilicity sits within the favorable range for brain exposure.

Kinase and GPCR Targeted Library Synthesis

The 3-thiophen-2-yl pyrazole regiochemistry, combined with the 2-methyl-linked piperidine, creates a unique pharmacophoric fingerprint. This scaffold can serve as a core for parallel synthesis of focused libraries targeting the ATP-binding site of kinases or the orthosteric/allosteric sites of class A GPCRs, where the thiophene sulfur and pyrazole nitrogen atoms engage in critical hydrogen-bond and π-stacking interactions [2].

Property-Based Hit-Triage Differentiation

When multiple pyrazolyl-piperidine hits emerge from high-throughput screening, the quantifiable differences in rotatable bond count (3 vs. 2), lipophilicity (XLogP3 2.0 vs. 1.6), and molecular weight (247 vs. 233 Da) provide objective, data-driven criteria for prioritizing this compound over direct-linked isomers in hit-triage and hit-to-lead decisions [1][2].

Application
Selection Property
Validation Focus
Fragment-based library design
Conformational flexibility (rotatable bonds)
Induced-fit docking validation
CNS exposure research
Computed lipophilicity (XLogP3)
Passive permeability / BBB prediction assays
Kinase/GPCR targeted libraries
3-thiophen-2-yl regiochemistry
Target selectivity profiling
Hit-triage prioritization
Distinct computed property vector (rot bonds, XLogP3, MW)
Data-driven scaffold ranking vs isomers
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